(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]
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Description
“(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane]” is a chemical compound with the CAS number 1556097-44-9 . It’s a fascinating material with diverse applications in scientific research. Its unique structure and properties make it a promising candidate for drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The molecular weight of this compound is 209.28g/mol .Physical And Chemical Properties Analysis
The only available physical property is the molecular weight, which is 209.28g/mol .Scientific Research Applications
Synthetic Strategies: Recent advances in synthetic methodologies have expanded the repertoire of benzoxazole derivatives. Researchers have explored pathways using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed .
Green Chemistry and Sustainable Synthesis
The development of environmentally friendly synthetic routes is crucial. Here’s a notable example:
- Catalyst-Free Synthesis : Researchers have achieved efficient synthesis of benzoxazoles and related compounds under green conditions. For instance, a microwave-assisted procedure allowed the synthesis of benzoimidazothiazoles and N-alkylated 2-aminobenzoxazoles without the need for catalysts .
Antifungal and Antimicrobial Agents
Benzoxazole derivatives have shown promise as antimicrobial agents. Here’s a glimpse:
- Antifungal Activity : Compound 19 derived from benzoxazole exhibited potent antifungal activity against Aspergillus niger, while compound 1 was effective against Candida albicans. Other derivatives also demonstrated antimicrobial effects .
properties
IUPAC Name |
(3aS,7aS)-3-prop-2-enylspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-2,3'-oxetane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-10-5-3-4-6-11(10)15-12(13)8-14-9-12/h2,10-11H,1,3-9H2/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIWLAGDOWAXNI-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CCCCC2OC13COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1[C@H]2CCCC[C@@H]2OC13COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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